molecular formula C19H23N5O3S B14158850 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B14158850
M. Wt: 401.5 g/mol
InChI Key: DAKABXDGJPAEFM-STZFKDTASA-N
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Description

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound with a molecular formula of C19H23N5O3S This compound is known for its unique chemical structure, which includes a piperazine ring, a sulfonyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of 1,4-dichlorobutane with ammonia to form piperazine.

    Introduction of the sulfonyl group: The piperazine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Formation of the hydrazide: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide.

    Condensation with pyridine-2-carbaldehyde: Finally, the hydrazide is condensed with pyridine-2-carbaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-naphthalen-1-ylmethylidene]acetohydrazide
  • 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-4-pyridinylmethylene]acetohydrazide

Uniqueness

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H23N5O3S/c1-16-5-7-18(8-6-16)28(26,27)24-12-10-23(11-13-24)15-19(25)22-21-14-17-4-2-3-9-20-17/h2-9,14H,10-13,15H2,1H3,(H,22,25)/b21-14-

InChI Key

DAKABXDGJPAEFM-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CC=N3

solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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